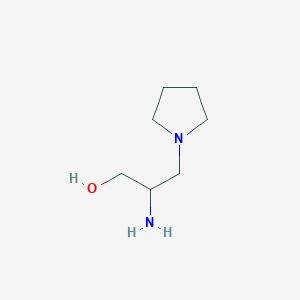

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol

説明

2-Amino-3-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol derivative characterized by a pyrrolidine ring substituted at the β-position of the propan-1-ol backbone. These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, or ligands in asymmetric catalysis due to their stereochemical versatility and hydrogen-bonding capabilities .

特性

分子式 |

C7H16N2O |

|---|---|

分子量 |

144.21 g/mol |

IUPAC名 |

2-amino-3-pyrrolidin-1-ylpropan-1-ol |

InChI |

InChI=1S/C7H16N2O/c8-7(6-10)5-9-3-1-2-4-9/h7,10H,1-6,8H2 |

InChIキー |

PAXFDMRAONCIIP-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C1)CC(CO)N |

配列 |

X |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol with three analogs from the evidence, highlighting structural variations, physicochemical properties, and commercial availability:

Key Findings:

Structural Impact on Properties: The pyrrolidine substituent in the target compound introduces a saturated nitrogen ring, enhancing solubility in polar solvents compared to aromatic pyridine/pyrimidine analogs. However, aromatic analogs (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol) exhibit higher thermal stability due to π-conjugation . The methylthio group in 2-Amino-3-(methylthio)propan-1-ol increases lipophilicity, making it suitable for membrane-penetrating drug candidates .

Commercial Availability: Pyridine- and pyrimidine-substituted variants are commercially available at premium prices (e.g., $400/g for 3-(2-Aminopyridin-3-yl)propan-1-ol), reflecting their niche applications in medicinal chemistry .

Safety and Handling: While safety data for the target compound is unavailable, analogs like 2-aminopyridin-3-ol (CAS 16867-03-1) require stringent handling (e.g., avoiding inhalation, skin contact) , implying similar precautions for amino alcohol derivatives.

Research Implications and Limitations

- Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement , which could aid in resolving the target compound’s stereochemistry.

- Gaps in Evidence : Direct data on the target compound’s synthesis, bioactivity, or industrial use is absent. Comparisons rely on structural analogs, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。